D2 Dopamine Receptor Binding Affinity: Norchlorpromazine vs. Chlorpromazine
Norchlorpromazine demonstrates significantly lower affinity for the dopamine D2 receptor compared to its parent compound, chlorpromazine, indicating a reduction in primary target engagement [1]. This difference in binding affinity is a key factor differentiating the pharmacological profile of the metabolite from the parent drug.
| Evidence Dimension | In vitro binding affinity (Ki) |
|---|---|
| Target Compound Data | 2150 nM |
| Comparator Or Baseline | Chlorpromazine (Ki = 363 nM) |
| Quantified Difference | ~5.9-fold lower affinity |
| Conditions | Radioligand binding assay using rat striatal membranes and [3H]spiperone [1] |
Why This Matters
For researchers studying antipsychotic mechanisms or developing PET tracers, this 5.9-fold difference in D2 affinity is critical for interpreting in vivo receptor occupancy and modeling the distinct pharmacodynamic contributions of the parent drug versus its metabolite.
- [1] Harrold MW, et al. Charged analogues of chlorpromazine as dopamine antagonists. J Med Chem. 1987;30(9):1631-1635. doi:10.1021/jm00392a017 View Source
